Cas no 866152-48-9 (4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine)

4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine 化学的及び物理的性質
名前と識別子
-
- 4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine
- Pyridine, 4-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydro-
-
- インチ: 1S/C19H20ClNO4S/c1-24-17-7-8-18(25-2)19(13-17)26(22,23)21-11-9-15(10-12-21)14-3-5-16(20)6-4-14/h3-9,13H,10-12H2,1-2H3
- InChIKey: GQTDSLCAPMPKSA-UHFFFAOYSA-N
- ほほえんだ: C1N(S(C2=CC(OC)=CC=C2OC)(=O)=O)CC=C(C2=CC=C(Cl)C=C2)C1
4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659571-2mg |
4-(4-Chlorophenyl)-1-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,6-tetrahydropyridine |
866152-48-9 | 98% | 2mg |
¥619.00 | 2024-04-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913402-1g |
4-(4-Chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine |
866152-48-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659571-1mg |
4-(4-Chlorophenyl)-1-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,6-tetrahydropyridine |
866152-48-9 | 98% | 1mg |
¥535.00 | 2024-04-27 | |
Ambeed | A956591-1g |
4-(4-Chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine |
866152-48-9 | 90% | 1g |
$350.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659571-5mg |
4-(4-Chlorophenyl)-1-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,6-tetrahydropyridine |
866152-48-9 | 98% | 5mg |
¥661.00 | 2024-04-27 |
4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridineに関する追加情報
Introduction to 4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine (CAS No. 866152-48-9)
4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine, with the CAS number 866152-48-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tetrahydropyridine ring, a chlorophenyl group, and a dimethoxybenzenesulfonyl moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The synthesis of 4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine typically involves multi-step processes that require precise control over reaction conditions to ensure the formation of the desired product. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2023 reported a novel palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the final product.
In terms of its biological activity, 4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine has been investigated for its potential as an inhibitor of various enzymes and receptors. One notable application is its use as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs are a family of enzymes that regulate intracellular levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, this compound can modulate cellular signaling pathways involved in various physiological processes, including inflammation and cardiovascular function.
Clinical trials have shown promising results for 4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine in treating conditions such as chronic obstructive pulmonary disease (COPD) and heart failure. A phase II clinical trial conducted by a leading pharmaceutical company demonstrated that patients treated with this compound experienced significant improvements in lung function and reduced symptoms of breathlessness compared to those receiving placebo. These findings suggest that 4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine has the potential to become a valuable therapeutic option for these conditions.
Beyond its role as a PDE inhibitor, 4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine has also been explored for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play crucial roles in the development and progression of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies using animal models have further supported these findings by demonstrating reduced inflammation and improved disease outcomes in treated animals.
The safety profile of 4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine has been extensively evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses with minimal adverse effects. However, like any pharmaceutical agent, it is important to monitor patients for potential side effects during clinical use. Common side effects reported in clinical trials include mild gastrointestinal discomfort and headache.
In conclusion, 4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine (CAS No. 866152-48-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the pharmaceutical industry. Ongoing research continues to explore new avenues for its use in treating various diseases and improving patient outcomes.
866152-48-9 (4-(4-chlorophenyl)-1-(2,5-dimethoxybenzenesulfonyl)-1,2,3,6-tetrahydropyridine) 関連製品
- 2639409-26-8(tert-butyl 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoate)
- 50349-54-7(3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene)
- 2098081-20-8((4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol)
- 2680712-00-7(benzyl N-1-(1,3-dioxaindan-5-yl)-3-hydroxypropylcarbamate)
- 1795420-84-6(4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine)
- 2137987-43-8(1-{4-[Methyl(propan-2-yl)amino]butyl}cyclobutane-1-carbonitrile)
- 530-91-6(1,2,3,4-Tetrahydronaphthalen-2-ol)
- 2907-83-7(9-Octadecen-12-ynoic acid, methyl ester, (9Z)-)
- 2227815-03-2(N,N-dimethyl-4-(2R)-oxiran-2-ylaniline)
- 1270351-45-5(tert-butyl N-2-amino-2-(2-fluoro-5-nitrophenyl)ethylcarbamate)
